molecular formula C11H16N4O4S B6476566 4-{[1-(dimethylsulfamoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2640971-07-7

4-{[1-(dimethylsulfamoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6476566
CAS No.: 2640971-07-7
M. Wt: 300.34 g/mol
InChI Key: VFERAKLYRNORLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[1-(Dimethylsulfamoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide, commonly referred to as 4-DMSA, is an organic compound with a wide range of applications in the scientific research and laboratory setting. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various reactions. 4-DMSA is also used as a model compound to study the effects of different metals in biological systems. In

Scientific Research Applications

4-DMSA is widely used in scientific research and laboratory settings. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in various reactions. It is also used as a model compound to study the effects of different metals in biological systems. Additionally, 4-DMSA is used to study the binding of various molecules to proteins and has been used in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-DMSA is not well understood. However, it is thought to act as a chelating agent, which binds to metal ions in the body and prevents them from being absorbed by cells. This can have a variety of effects, including the inhibition of enzyme activity, the disruption of metabolic pathways, and the alteration of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-DMSA are not well understood. However, it has been shown to bind to metal ions in the body, which can lead to a variety of effects, including the inhibition of enzyme activity, the disruption of metabolic pathways, and the alteration of cell signaling pathways. Additionally, 4-DMSA has been shown to have antioxidant properties, which may be beneficial in certain situations.

Advantages and Limitations for Lab Experiments

4-DMSA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it has a wide range of applications in the scientific research and laboratory setting. Additionally, it is relatively stable and has low toxicity. However, 4-DMSA also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, its mechanism of action is not well understood, which can limit its use in certain experiments.

Future Directions

The potential future directions of 4-DMSA include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the pharmaceutical industry. Additionally, further research into its use as a ligand in coordination chemistry and its use as a model compound in biological systems could provide valuable insights into its potential uses. Finally, research into its potential applications in the food industry, such as its use as an antioxidant or preservative, could provide further insight into its potential uses.

Synthesis Methods

4-DMSA is synthesized through a multi-step process. The first step involves the synthesis of 1-(dimethylsulfamoyl)azetidine-3-carboxylic acid from dimethyl sulfate and 3-azetidinecarboxylic acid. This is followed by the reaction of 1-(dimethylsulfamoyl)azetidine-3-carboxylic acid with pyridine-2-carboxylic acid to form 4-{[1-(dimethylsulfamoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide. The final step involves the purification of the compound through recrystallization.

Properties

IUPAC Name

4-[1-(dimethylsulfamoyl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4S/c1-14(2)20(17,18)15-6-9(7-15)19-8-3-4-13-10(5-8)11(12)16/h3-5,9H,6-7H2,1-2H3,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFERAKLYRNORLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC(C1)OC2=CC(=NC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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